molecular formula C7H6Cl2N2O B1301051 3,5-Dichlorobenzohydrazide CAS No. 62899-78-9

3,5-Dichlorobenzohydrazide

Cat. No. B1301051
CAS RN: 62899-78-9
M. Wt: 205.04 g/mol
InChI Key: DNISXKBKTSHNKL-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzohydrazide is a chemical compound that is not directly mentioned in the provided papers, but it is related to the field of heterocyclic chemistry and the synthesis of various substituted hydrazides and their derivatives. The papers discuss the synthesis of different heterocyclic compounds, which are often used in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as regioselective reactions, base-catalyzed condensation, and cyclization techniques. For instance, the synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles from Martius Yellow involves iodination, aryl radical-alkene cyclization, and carboxylation as key steps . Another paper describes a base-catalyzed synthesis of 3,5-disubstituted 1,2,4-triazoles from nitriles and hydrazides, indicating the versatility of hydrazides in forming heterocyclic structures . These methods could potentially be adapted for the synthesis of 3,5-Dichlorobenzohydrazide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to 3,5-Dichlorobenzohydrazide is characterized by the presence of heterocyclic rings and substituents that influence their chemical reactivity and biological activity. The papers do not directly provide information on the molecular structure of 3,5-Dichlorobenzohydrazide, but techniques such as NMR and mass spectrometry are commonly used to confirm the structures of synthesized heterocyclic compounds .

Chemical Reactions Analysis

The chemical reactions involving hydrazide derivatives are diverse and can lead to the formation of various heterocyclic compounds. For example, the cyclization of thiosemicarbazides with dicyclohexylcarbodiimide (DCCD) leads to the formation of benzotriazepin-5-ones . Similarly, the condensation of hydrazides with nitriles under base-catalyzed conditions forms 1,2,4-triazoles . These reactions demonstrate the reactivity of hydrazide derivatives and their potential to undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazide derivatives and related heterocyclic compounds are influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of 3,5-Dichlorobenzohydrazide, they do discuss the characterization of similar compounds using IR, NMR, and mass spectrometry . These techniques help determine properties such as solubility, melting points, and stability, which are important for the practical application of these compounds in various fields.

Safety And Hazards

While specific safety and hazard information for 3,5-Dichlorobenzohydrazide is not available, it is generally recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling similar compounds .

properties

IUPAC Name

3,5-dichlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNISXKBKTSHNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371055
Record name 3,5-dichlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichlorobenzohydrazide

CAS RN

62899-78-9
Record name 3,5-dichlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
ALVK Reddy, NE Kathale - Oriental Journal of Chemistry, 2017 - search.proquest.com
The intense research work in the field of medicinal chemistry has enhanced the significance of Biphenyl moiety as pharmacologically important compound. Some of the compounds …
Number of citations: 20 search.proquest.com
B Kumar, J Devi, A Dubey, A Tufail… - Applied Organometallic … - Wiley Online Library
In the current research, we have reported the synthesis of eight new Co (II), Ni (II), Cu (II) and Zn (II) metal complexes from aldehyde derivatives and 3,5‐dichlorobenzohydrazide‐based …
Number of citations: 0 onlinelibrary.wiley.com
S Saidugari, L Vadali, K Vidya… - Oriental Journal of …, 2016 - pdfs.semanticscholar.org
The synthesis of novel 1, 2, 3-triazole-hydrazone derivatives embedded with 3, 4-dimethoxy pyridine ring nucleus is described. These derivatives were prepared utilizing, 2-(…
Number of citations: 2 pdfs.semanticscholar.org
KR Paidi, VB Tatipamula, MK Kolli, V Pedakotla - Int J Chem Sci, 2017 - hakon-art.com
The accumulating pharmacological importance of drug resistant pathogens has lent auxiliary urgency to new antitubercular compound development. In this regard, a novel series of …
Number of citations: 12 www.hakon-art.com
A Reddy, NE Kathale - Orient, J. Chem, 2017 - wjpr.s3.ap-south-1.amazonaws.com
The present paper describes the synthesis and anti-inflammatory activity of some new hydrazide-hydrazone derivatives (4a-n) from commercially available vanillin as starting material in …
Number of citations: 4 wjpr.s3.ap-south-1.amazonaws.com
E Torres Costa - 2013 - diposit.ub.edu
[eng] Research for new antivirals to treat Influenza A virus infections has gained importance during this last decade due to the imminent danger of an Influenza pandemic. For some …
Number of citations: 4 diposit.ub.edu
CH Chen, MJ Xu, Q Zheng, DD Li, L Cheng… - Journal of Molecular …, 2024 - Elsevier
In this study, we investigated the anticancer activity of novel carbazoyl hydrazine derivatives as inhibitors of Proviral Integration site for Moloney murine leukemia virus kinase 1 (Pim-1) …
Number of citations: 0 www.sciencedirect.com
NSL Rao, MVB Rao, KRS Prasad - 2017 - wjpr.s3.ap-south-1.amazonaws.com
The present paper describes the synthesis and antibacterial activity of thieno [3, 2-c] pyridine-hydrazide–hydrazone derivatives (9a-j) from readily accessible starting material Thiophene …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
L Dommati, B Satyanarayana… - Asian Journal of …, 2016 - Asian Journal of Chemistry
Number of citations: 5

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